3-(tert-Butoxy)aniline
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Overview
Description
3-(tert-Butoxy)aniline: is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of a tert-butoxy group attached to the aniline ring at the meta position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of aniline, which is often used in the synthesis of a wide range of chemicals, including dyes, pharmaceuticals, and polymers .
Mode of Action
The tert-butoxy group may influence the compound’s reactivity and its interactions with these targets .
Biochemical Pathways
Aniline and its derivatives are known to be involved in a variety of biochemical reactions, including those related to the synthesis of various organic compounds .
Pharmacokinetics
As a small organic molecule, it is likely to be absorbed and distributed throughout the body. The presence of the tert-butoxy group may influence its metabolic stability and its bioavailability .
Result of Action
Aniline and its derivatives can have various effects on cellular processes, depending on their specific chemical structure and the nature of their interactions with biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(tert-Butoxy)aniline . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and its interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butoxy)aniline typically involves the protection of the amino group in aniline followed by the introduction of the tert-butoxy group. One common method is the reaction of aniline with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy derivative.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(tert-Butoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
3-(tert-Butoxy)aniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications may involve the compound as a starting material for drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-(tert-Butyl)aniline: Similar in structure but lacks the oxygen atom in the tert-butoxy group.
4-(tert-Butoxy)aniline: The tert-butoxy group is attached at the para position instead of the meta position.
2-(tert-Butoxy)aniline: The tert-butoxy group is attached at the ortho position.
Uniqueness: 3-(tert-Butoxy)aniline is unique due to the specific positioning of the tert-butoxy group, which can influence its chemical reactivity and physical properties. This positioning can affect the compound’s interactions in chemical reactions and its applications in various fields.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVDLLWBPFIARM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598606 |
Source
|
Record name | 3-tert-Butoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-58-3 |
Source
|
Record name | 3-tert-Butoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tert-butoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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